

An In-depth Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cy7.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in research and drug development. It covers the chemical structure, photophysical properties, and detailed protocols for conjugation and application in in-vivo imaging.

Chemical Structure and Properties

Cy7.5 maleimide is a cyanine dye featuring a maleimide functional group.[1] This maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[2][3] This targeted reactivity makes it an excellent tool for labeling proteins, peptides, and other thiol-containing molecules.[3] The cyanine core is characterized by two nitrogen atoms connected by an odd number of methine units, which is responsible for its long-wavelength absorption and emission properties.[1]

There are two primary forms of **Cy7.5 maleimide**: a non-sulfonated version and a sulfonated (sulfo) version. The addition of sulfonate groups significantly increases the hydrophilicity of the dye, making the sulfo-**Cy7.5 maleimide** highly soluble in aqueous buffers.[4][5] This is particularly advantageous for labeling biomolecules that may be sensitive to organic co-solvents.[3]

Quantitative Data

The key chemical and photophysical properties of both non-sulfonated and sulfonated **Cy7.5 maleimide** are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of **Cy7.5 Maleimide** Variants

Property	Non-sulfonated Cy7.5 Maleimide	Sulfo-Cy7.5 Maleimide
Molecular Formula	C ₅₁ H ₅₅ ClN ₄ O ₃ [6]	C ₅₁ H ₅₁ K ₃ N ₄ O ₁₅ S ₄ [5]
Molecular Weight	807.46 g/mol [6]	1205.6 g/mol [5]
CAS Number	2270866-73-2 [6]	Not specified
Solubility	Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water. [6]	Good solubility in water, DMF, DMSO. [4] [5]
Storage	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. [6]	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. [4]

Table 2: Photophysical Properties of **Cy7.5 Maleimide** Variants

Property	Non-sulfonated Cy7.5 Maleimide	Sulfo-Cy7.5 Maleimide
Excitation Maximum (λ _{ex})	788 nm [6]	788 nm [5]
Emission Maximum (λ _{em})	808 nm [6]	797 nm [5]
Molar Extinction Coefficient (ε)	223,000 M ⁻¹ cm ⁻¹ [6]	222,000 M ⁻¹ cm ⁻¹ [5]
Fluorescence Quantum Yield (Φ)	0.10 [6]	0.21 [5]
Correction Factor (CF280)	Not specified	0.09 [4]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **Cy7.5 maleimide** to proteins and subsequent purification.

Protein Labeling with Cy7.5 Maleimide

This protocol outlines the steps for conjugating **Cy7.5 maleimide** to a protein via its cysteine residues.

Materials:

- Protein to be labeled (in an amine-free, thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)[2][7]
- **Cy7.5 maleimide** (non-sulfonated or sulfo)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[2]
- Degassed buffer (e.g., PBS, pH 7.0-7.5)[2]
- Reaction tubes
- Stirring or vortexing equipment

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[2][3] The buffer should be free of thiols.[7]
 - Ensure the pH of the solution is between 7.0 and 7.5 for optimal maleimide reactivity and stability.[7]
- (Optional) Reduction of Disulfide Bonds:

- If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.[\[2\]](#)
- Add a 10-100 fold molar excess of TCEP to the protein solution.[\[7\]](#)
- Incubate at room temperature for 20-30 minutes.[\[7\]](#) It is not necessary to remove the TCEP before proceeding with the conjugation.[\[2\]](#)
- Prepare the Dye Stock Solution:
 - Allow the vial of **Cy7.5 maleimide** to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[\[7\]](#) For non-sulfonated **Cy7.5 maleimide**, an organic co-solvent is necessary, while sulfo-**Cy7.5 maleimide** can be dissolved in water.[\[2\]](#)[\[3\]](#)
- Conjugation Reaction:
 - Add the **Cy7.5 maleimide** stock solution to the protein solution to achieve a molar ratio of dye to protein between 10:1 and 20:1.[\[7\]](#) This ratio may need to be optimized for each specific protein.[\[7\]](#)
 - Gently stir or vortex the reaction mixture.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[7\]](#)
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration.[\[2\]](#)[\[8\]](#)

Determination of the Degree of Labeling (DOL)

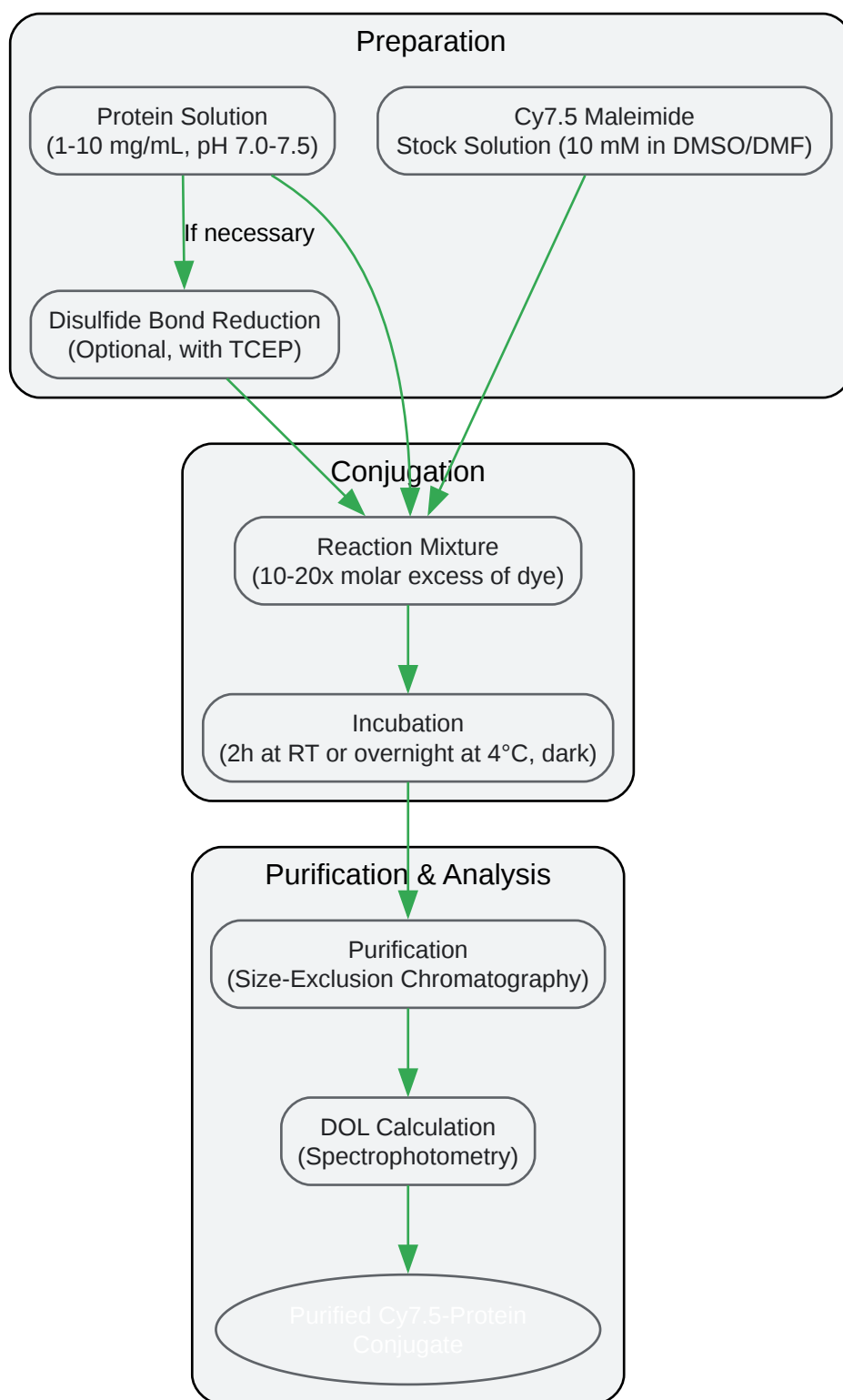
The DOL, which is the molar ratio of dye to protein, is a critical parameter to assess the conjugation efficiency.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the excitation maximum of Cy7.5 (approximately 788 nm, A_{788}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = $A_{788} / (\epsilon_{\text{dye}} \times \text{path length})$
 - ϵ_{dye} for non-sulfonated Cy7.5 = 223,000 M⁻¹cm⁻¹[6]
 - ϵ_{dye} for sulfo-Cy7.5 = 222,000 M⁻¹cm⁻¹[5]
- Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
 - Corrected A_{280} = $A_{280} - (A_{788} \times CF_{280})$
 - CF_{280} for sulfo-Cy7.5 = 0.09[4]
- Calculate the protein concentration:
 - Protein Concentration (M) = $\text{Corrected } A_{280} / (\epsilon_{\text{protein}} \times \text{path length})$
 - $\epsilon_{\text{protein}}$ for a typical IgG is ~210,000 M⁻¹cm⁻¹
- Calculate the DOL:
 - DOL = Dye Concentration / Protein Concentration

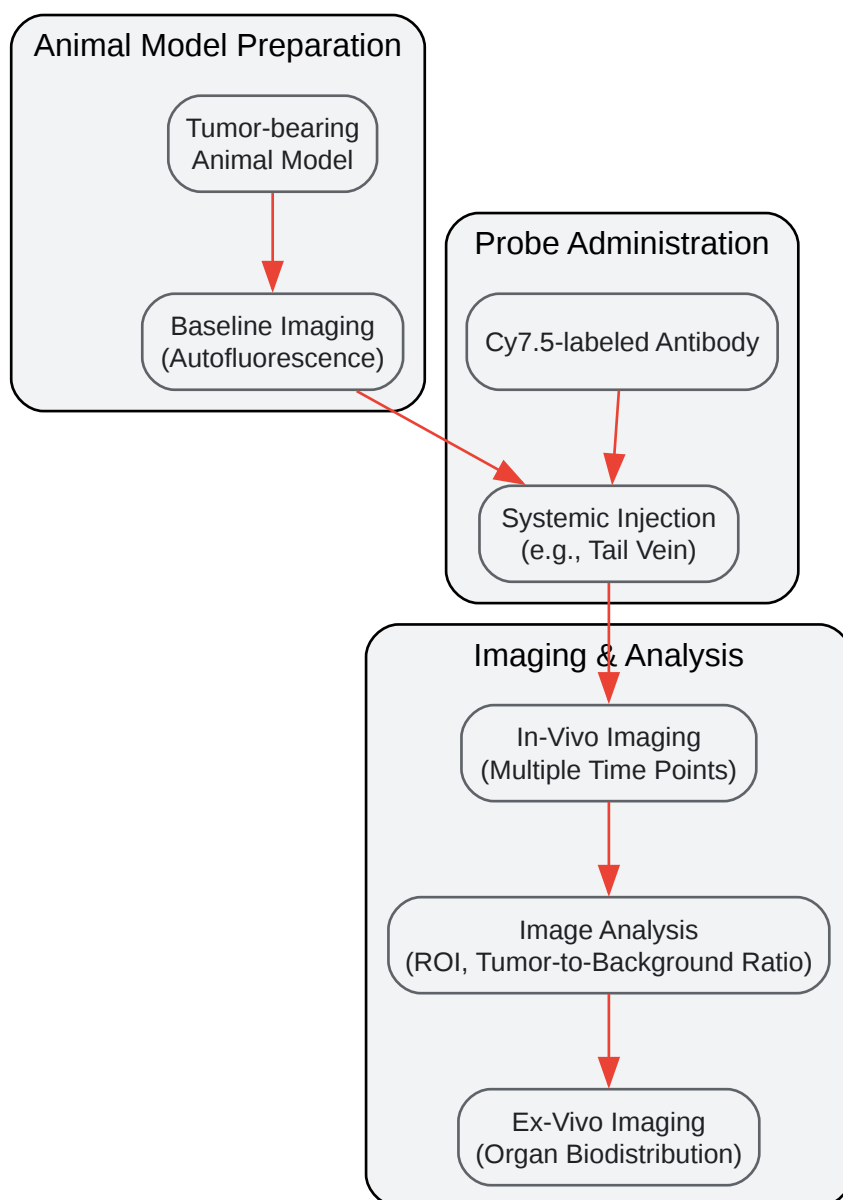
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Cy7.5 maleimide**.



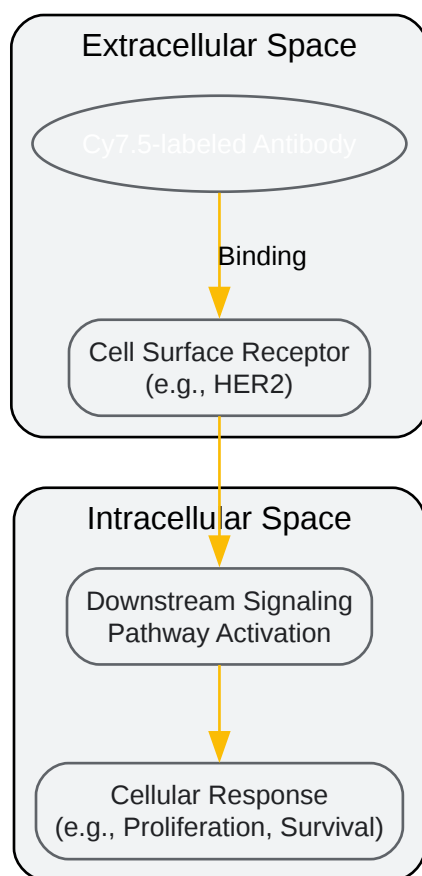
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Caption: Workflow for Protein Conjugation with **Cy7.5 Maleimide**.



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Caption: General Workflow for In-Vivo Tumor Imaging.



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